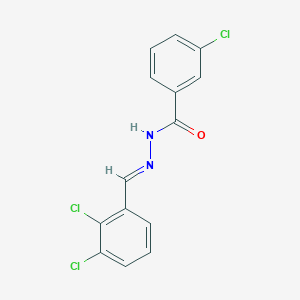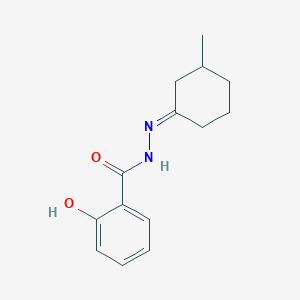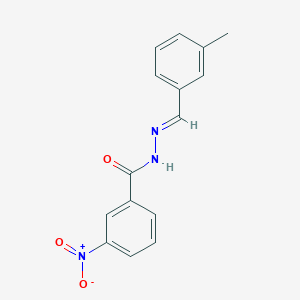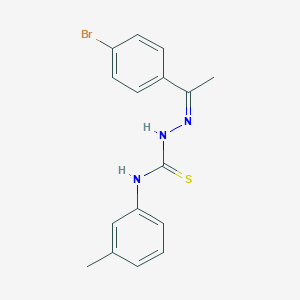![molecular formula C15H15N3S B323983 N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323983.png)
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation reaction between benzaldehyde and N-(3-methylphenyl)hydrazinecarbothioamide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its mechanism of action.
Medicine
In medicinal chemistry, N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of N1-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-benzylidene-N-phenylhydrazinecarbothioamide
- (2E)-2-benzylidene-N-(4-methylphenyl)hydrazinecarbothioamide
- (2E)-2-benzylidene-N-(3-chlorophenyl)hydrazinecarbothioamide
Uniqueness
N~1~-(3-METHYLPHENYL)-2-[(E)-1-PHENYLMETHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the 3-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H15N3S |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-[(E)-benzylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C15H15N3S/c1-12-6-5-9-14(10-12)17-15(19)18-16-11-13-7-3-2-4-8-13/h2-11H,1H3,(H2,17,18,19)/b16-11+ |
InChI Key |
ZXGZWDPZUQIJNM-LFIBNONCSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2 |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[3-(benzyloxy)benzylidene]-4-nitrobenzohydrazide](/img/structure/B323906.png)
![N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323907.png)

![N'-[1-(3-aminophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B323913.png)
![2-methyl-N-[4-[4-[(2-methylbenzoyl)amino]phenoxy]phenyl]benzamide](/img/structure/B323914.png)


![N-[4-(9-{4-[(anilinocarbothioyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylthiourea](/img/structure/B323917.png)
![2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323919.png)
![N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)-2-furamide](/img/structure/B323920.png)
![N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B323921.png)
![2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE](/img/structure/B323923.png)

